2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid
Description
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H19F2NO4 |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
2-(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)6-4-7-8(5-6)13(7,14)15/h6-9H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
DPXCOMLDRRKIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2C(C1)C2(F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈F₂N₂O₄
- Molecular Weight : 294.30 g/mol
- CAS Number : 2408970-21-6
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Anticancer Properties
Recent studies have indicated that 2-((tert-butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid may exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the mitochondrial pathway.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- The study reported an increase in apoptotic markers, indicating that the compound induces programmed cell death in cancer cells.
-
Anti-inflammatory Research :
- In a murine model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and histological signs of inflammation compared to controls.
- Cytokine assays revealed reduced levels of IL-1β and IL-6 in treated animals, supporting its anti-inflammatory potential.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
